2,2-Dichloro-1-(5-chloro-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one 2,2-Dichloro-1-(5-chloro-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 62300-90-7
VCID: VC17285549
InChI: InChI=1S/C11H10Cl3NO2/c12-9-6-2-1-5-15(11(17)10(13)14)7(6)3-4-8(9)16/h3-4,10,16H,1-2,5H2
SMILES:
Molecular Formula: C11H10Cl3NO2
Molecular Weight: 294.6 g/mol

2,2-Dichloro-1-(5-chloro-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one

CAS No.: 62300-90-7

Cat. No.: VC17285549

Molecular Formula: C11H10Cl3NO2

Molecular Weight: 294.6 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dichloro-1-(5-chloro-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one - 62300-90-7

Specification

CAS No. 62300-90-7
Molecular Formula C11H10Cl3NO2
Molecular Weight 294.6 g/mol
IUPAC Name 2,2-dichloro-1-(5-chloro-6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone
Standard InChI InChI=1S/C11H10Cl3NO2/c12-9-6-2-1-5-15(11(17)10(13)14)7(6)3-4-8(9)16/h3-4,10,16H,1-2,5H2
Standard InChI Key RBWYRAQWXIIIRP-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C=CC(=C2Cl)O)N(C1)C(=O)C(Cl)Cl

Introduction

Synthesis of Quinoline Derivatives

Quinoline derivatives can be synthesized through various methods, including the Skraup reaction, the Doebner-Miller reaction, and the Conrad-Limpach reaction. These methods typically involve the condensation of aniline derivatives with carbonyl compounds.

Synthesis Steps:

  • Starting Materials: Aniline derivatives and carbonyl compounds.

  • Reaction Conditions: High temperatures, acidic conditions.

  • Product Formation: Quinoline ring formation through condensation reactions.

Biological Activities of Quinoline Derivatives

Quinoline derivatives are known for their diverse biological activities:

  • Antimicrobial Activity: Many quinolines exhibit antibacterial and antifungal properties.

  • Antimalarial Activity: Quinolines, such as chloroquine, have been used historically to treat malaria.

  • Anticancer Activity: Some quinoline derivatives have shown promise in cancer treatment due to their ability to inhibit cell growth.

Research Findings and Applications

While specific research findings on 2,2-Dichloro-1-(5-chloro-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one are not available, quinoline derivatives in general have been extensively studied for their potential applications in medicine and agriculture.

Applications:

  • Pharmaceuticals: Development of new drugs with improved efficacy and safety profiles.

  • Agriculture: Use as pesticides and fungicides due to their antimicrobial properties.

Future Directions:

  • Synthetic Chemistry: Developing efficient synthesis routes.

  • Biological Screening: Evaluating its antimicrobial, antimalarial, and anticancer activities.

  • Toxicity Studies: Assessing its safety profile for potential applications.

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